molecular formula C17H18N2O3 B14583591 5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide CAS No. 61547-29-3

5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide

Katalognummer: B14583591
CAS-Nummer: 61547-29-3
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: SHIFYMUPRASBCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyloxy group, a formyl group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of benzyloxy derivatives and pyridine carboxamides under specific reaction conditions. For example, the preparation might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the formyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The formyl group can participate in redox reactions, influencing cellular processes. The pyridine ring can bind to nucleic acids or proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Benzyloxy)-4-formyl-N,N,6-trimethylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Eigenschaften

CAS-Nummer

61547-29-3

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

4-formyl-N,N,6-trimethyl-5-phenylmethoxypyridine-3-carboxamide

InChI

InChI=1S/C17H18N2O3/c1-12-16(22-11-13-7-5-4-6-8-13)15(10-20)14(9-18-12)17(21)19(2)3/h4-10H,11H2,1-3H3

InChI-Schlüssel

SHIFYMUPRASBCS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=C1OCC2=CC=CC=C2)C=O)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.